

# A Comparative Guide to the Electrocatalytic Activity of Nickel Oxalate and Nickel Oxide

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For researchers, scientists, and drug development professionals, the selection of an optimal electrocatalyst is paramount for advancing chemical transformations. This guide provides a detailed comparison of the electrocatalytic activities of two prominent nickel-based catalysts: **nickel oxalate** (NiC<sub>2</sub>O<sub>4</sub>) and nickel oxide (NiO).

This analysis is based on a comprehensive review of experimental data for the Oxygen Evolution Reaction (OER) and the Hydrogen Evolution Reaction (HER), two key processes in water splitting for hydrogen production.

At a Glance: Performance Comparison

Electrocatalytic Reaction	Catalyst	Overpotential (mV) at 10 mA/cm²	Tafel Slope (mV/dec)
Oxygen Evolution Reaction (OER)	Nickel-Cobalt Oxalate (Ni2.5C05C2O4)	330[1][2]	81[1]
Nickel Oxalate (NiC <sub>2</sub> O <sub>4</sub> )	Superior to NiCo <sub>2</sub> O <sub>4</sub> [1][2]	229[1]	
Nickel-Cobalt Oxide (NiCo <sub>2</sub> O <sub>4</sub> )	410[1][2]	121[1]	-
Nickel Oxide (NiO)	608	128.6	_
Hydrogen Evolution Reaction (HER)	Nickel-based Catalysts (General)	~190 - 217	~130



Note: Direct comparative data for pure **nickel oxalate** and pure nickel oxide under identical conditions is limited. The data for nickel-cobalt oxalate and its corresponding oxide provides a strong comparative framework.

# In-Depth Analysis: Oxygen Evolution Reaction (OER)

Recent studies have demonstrated that **nickel oxalate**-based materials can exhibit superior OER performance compared to their oxide counterparts. In a direct comparison, nickel-cobalt oxalate (Ni<sub>2.5</sub>Co<sub>5</sub>C<sub>2</sub>O<sub>4</sub>) required a significantly lower overpotential of 330 mV to achieve a current density of 10 mA/cm<sup>2</sup>, whereas nickel-cobalt oxide (NiCo<sub>2</sub>O<sub>4</sub>) required 410 mV for the same performance.[1][2] The Tafel slope, a measure of reaction kinetics, was also notably lower for the oxalate (81 mV/dec) compared to the oxide (121 mV/dec), indicating more favorable kinetics for the OER.[1]

While data for pure **nickel oxalate** is less common, the study by Ghosh et al. (2021) suggests its performance is also superior to the mixed metal oxide, with a Tafel slope of 229 mV/dec.[1] In contrast, a study on spray-pyrolyzed nickel oxide reported a much higher overpotential of 608 mV and a Tafel slope of 128.6 mV/dec.

The enhanced activity of the oxalate-based catalysts can be attributed to their unique electronic structure and morphology. Post-catalytic analysis of nickel-cobalt oxalate revealed the in-situ formation of a flake-like porous nanostructure during the OER process.[1] Furthermore, XPS analysis showed the complete oxidation of Ni<sup>2+</sup> and Co<sup>2+</sup> to their higher oxidation states (Ni<sup>3+</sup> and Co<sup>3+</sup>), which are believed to be the active sites for OER.[1]

# In-Depth Analysis: Hydrogen Evolution Reaction (HER)

Comprehensive data directly comparing the HER activity of **nickel oxalate** and nickel oxide is currently limited in the scientific literature. However, extensive research on nickel-based materials provides valuable insights.

Generally, nickel-based catalysts are recognized as promising, cost-effective alternatives to precious metal catalysts for the HER in alkaline media. Studies on various forms of nickel,



including nickel foam and nickel-based alloys, have reported overpotentials in the range of approximately 190 mV to 217 mV at a current density of 10 mA/cm<sup>2</sup>, with Tafel slopes around 130 mV/dec.

Further research is required to specifically elucidate the HER performance of **nickel oxalate** and to enable a direct and comprehensive comparison with nickel oxide.

# **Experimental Protocols**Synthesis of Nickel Oxalate

A common method for synthesizing **nickel oxalate** is through a wet-chemical precipitation reaction. A typical procedure involves:

- Dissolving a nickel salt, such as nickel nitrate (Ni(NO<sub>3</sub>)<sub>2</sub>) or nickel chloride (NiCl<sub>2</sub>), in deionized water.
- Separately, dissolving oxalic acid (H<sub>2</sub>C<sub>2</sub>O<sub>4</sub>) or a salt like sodium oxalate (Na<sub>2</sub>C<sub>2</sub>O<sub>4</sub>) in deionized water.
- Slowly adding the oxalate solution to the nickel salt solution under constant stirring.
- A precipitate of **nickel oxalate** (NiC<sub>2</sub>O<sub>4</sub>·2H<sub>2</sub>O) will form.
- The precipitate is then filtered, washed with deionized water and ethanol, and dried.

For the synthesis of bimetallic oxalates like nickel-cobalt oxalate, nitrate salts of both metals are used in the initial step.[1]

### **Synthesis of Nickel Oxide**

Nickel oxide nanoparticles can be synthesized through various methods, including:

- Thermal Decomposition: This method involves the calcination of a nickel precursor, such as **nickel oxalate** or nickel hydroxide, at elevated temperatures (e.g., 350-400 °C) in air.[1]
- Hydrothermal/Solvothermal Synthesis: Nickel salts are reacted with a solvent (water for hydrothermal, an organic solvent for solvothermal) in a sealed vessel at elevated temperature and pressure.



• Co-precipitation: A precipitating agent (e.g., NaOH) is added to a solution of a nickel salt to form nickel hydroxide, which is then calcined to produce nickel oxide.

#### **Electrochemical Measurements**

The electrocatalytic activity of the materials is typically evaluated in a three-electrode electrochemical cell containing an alkaline electrolyte (e.g., 1 M KOH). The standard setup includes:

- Working Electrode: A glassy carbon electrode or nickel foam coated with the catalyst ink.
- Counter Electrode: A platinum wire or graphite rod.
- Reference Electrode: A saturated calomel electrode (SCE) or a mercury/mercury oxide (Hg/HgO) electrode.

Key electrochemical measurements include:

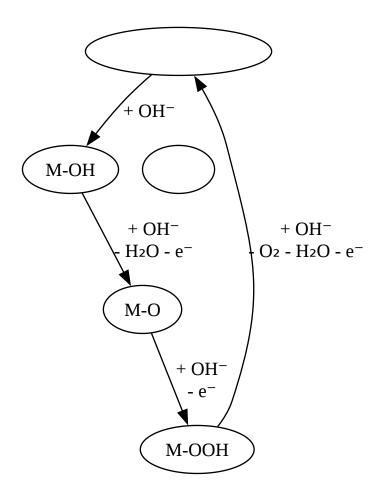
- Linear Sweep Voltammetry (LSV): To determine the overpotential required to drive the OER and HER.
- Tafel Analysis: Derived from the LSV data to evaluate the reaction kinetics.
- Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance at the electrode-electrolyte interface.
- Chronoamperometry or Chronopotentiometry: To assess the long-term stability of the catalyst.

### **Visualizing the Processes**





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### Conclusion

The available data suggests that **nickel oxalate**-based materials, particularly in bimetallic forms, can offer superior electrocatalytic activity for the Oxygen Evolution Reaction compared to their corresponding nickel oxides. This is attributed to favorable kinetics and the in-situ formation of highly active catalytic sites. While a direct, comprehensive comparison for the Hydrogen Evolution Reaction is not yet available, the broader family of nickel-based catalysts shows significant promise.

For researchers and scientists, these findings highlight the potential of exploring metal-organic frameworks and coordination polymers like **nickel oxalate** as precursors or as active catalysts themselves. Further investigation into the HER performance of **nickel oxalate** and direct comparative studies under identical conditions will be crucial for a complete understanding and for guiding the design of next-generation electrocatalysts.

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